

NSC636819: A Potent Inhibitor of KDM4A/B for Cell-Based Research

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Compound of Interest

Compound Name: NSC636819

Cat. No.: B1680235

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] These enzymes are crucial regulators of histone methylation, and their aberrant activity is implicated in the progression of various cancers, particularly prostate cancer.[1][2] This document provides a detailed protocol for a cell-based cytotoxicity assay using **NSC636819**, summarizes its key biological activities, and illustrates its mechanism of action and experimental workflow.

Biological Activity and Mechanism of Action

NSC636819 exerts its biological effects by targeting the active site of KDM4A and KDM4B, thereby preventing the demethylation of histone H3 at lysine 9 (H3K9me3). This leads to an accumulation of the repressive H3K9me3 mark, which in turn alters gene expression. Specifically, **NSC636819** has been shown to up-regulate tumor suppressor genes such as RB1 and CDH1, and down-regulate oncogenes including IGF1R, FGFR3, CCNE2, AURKA, and AURKB. Furthermore, it negatively regulates androgen-responsive genes, highlighting its potential in treating prostate cancer. In cancer cell lines, inhibition of KDM4A/B by **NSC636819** leads to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **NSC636819**.

Table 1: Inhibitory Activity of **NSC636819**

Target	IC50	Ki
KDM4A	6.4 μ M	5.5 μ M
KDM4B	9.3 μ M	3.0 μ M

Data compiled from product datasheets.

Table 2: Cytotoxic Activity of **NSC636819**

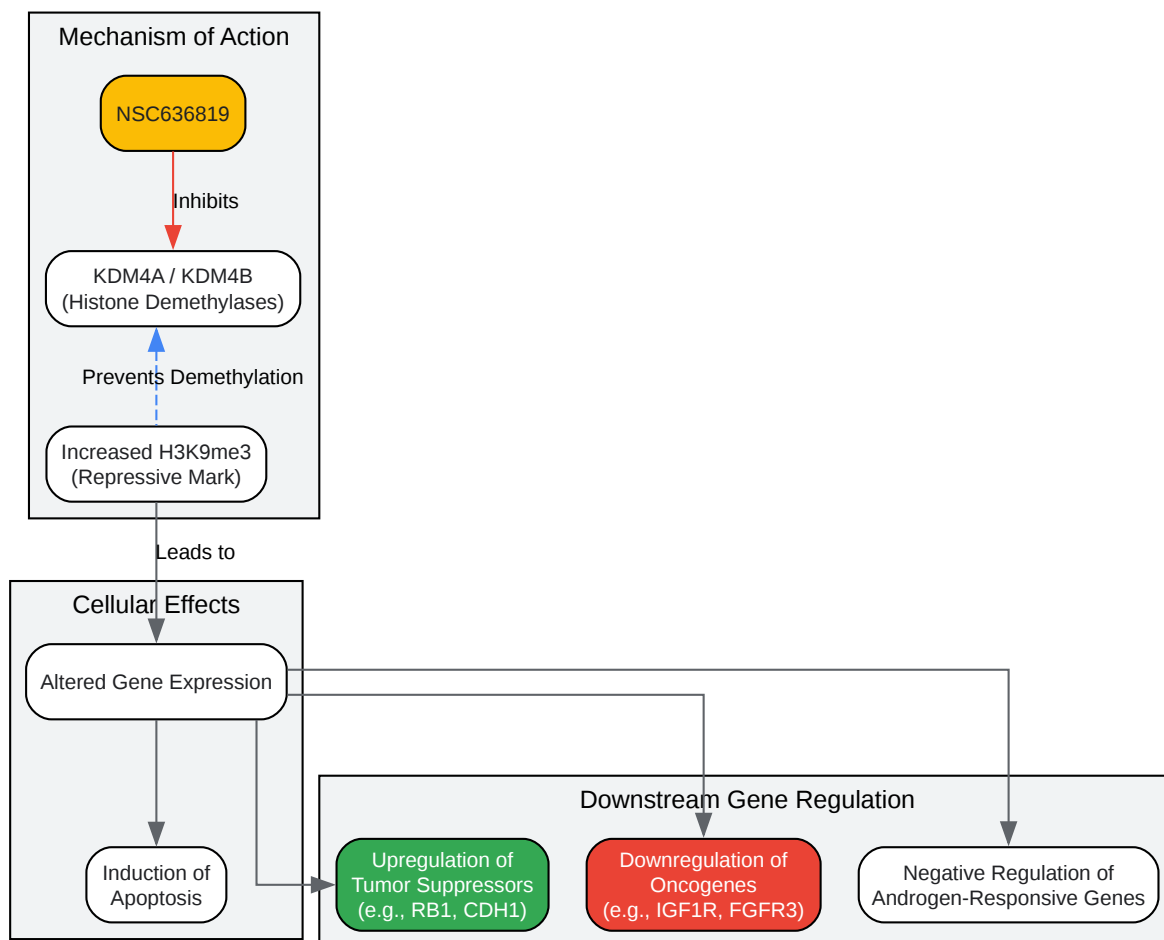
Cell Line	Assay	IC50	Treatment Duration
LNCaP	MTT Assay	16.5 μ M	3 days

Data obtained from studies on human prostate cancer cells.

Signaling Pathway Diagram

The diagram below illustrates the proposed signaling pathway affected by **NSC636819**.

NSC636819 Signaling Pathway



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Caption: Mechanism of **NSC636819** leading to apoptosis and altered gene expression.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a method to assess the cytotoxic effects of **NSC636819** on a cancer cell line, such as LNCaP, using a standard MTT assay.

Materials:

- **NSC636819** (powder)
- Dimethyl sulfoxide (DMSO)
- LNCaP cells (or other suitable cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **NSC636819** by dissolving it in DMSO to a concentration of 10 mM.
 - Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.
 - On the day of the experiment, prepare serial dilutions of **NSC636819** in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 16.5, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., <0.1%).

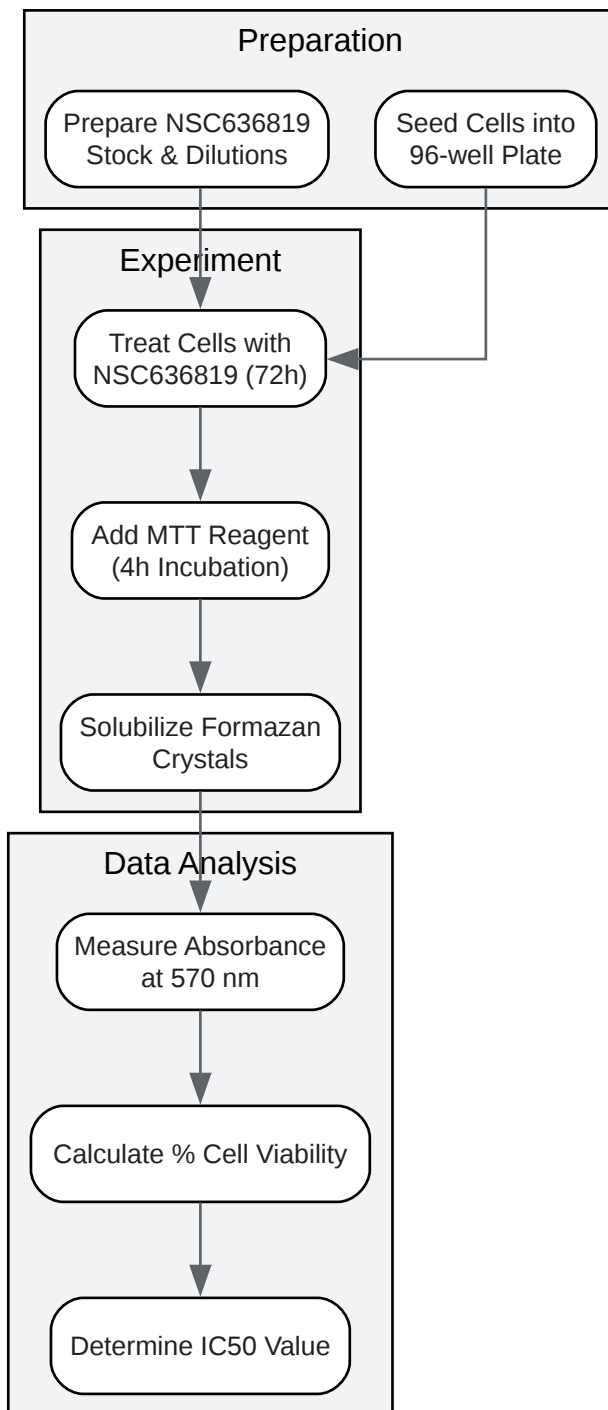
- Cell Seeding:
 - Trypsinize and count the LNCaP cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - After overnight incubation, carefully remove the medium from the wells.
 - Add 100 μ L of the prepared **NSC636819** dilutions to the respective wells. Include wells with medium containing DMSO alone as a vehicle control.
 - Incubate the plate for 72 hours (3 days) at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:
 - After the 72-hour incubation, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
 - Carefully remove the medium from the wells.
 - Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
 - Gently pipette up and down to ensure complete solubilization.
 - Incubate the plate for an additional 15-30 minutes at room temperature in the dark.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:

- Subtract the absorbance of the blank wells (medium only) from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the log of the **NSC636819** concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps of the cell-based cytotoxicity assay.

NSC636819 Cytotoxicity Assay Workflow

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Caption: Workflow for determining the cytotoxicity of **NSC636819** using an MTT assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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